molecular formula C20H17IN2O4 B4718516 N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide

N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide

Cat. No. B4718516
M. Wt: 476.3 g/mol
InChI Key: ADMDZOCCEIZHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(2-ethoxyphenyl)amino]carbonyl}-4-iodophenyl)-2-furamide, commonly known as ECFP, is a synthetic compound that has been widely used in scientific research applications. This compound belongs to the class of furamide derivatives and is known for its potent and selective binding to the cannabinoid receptor CB2. ECFP has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

The mechanism of action of ECFP involves its selective binding to the CB2 receptor, which leads to the activation of various signaling pathways. This activation results in the regulation of immune responses, including the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. ECFP has also been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects:
ECFP has been shown to have various biochemical and physiological effects, including the regulation of immune responses, the suppression of inflammation, and the induction of apoptosis in cancer cells. ECFP has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

ECFP has several advantages for lab experiments, including its potent and selective binding to the CB2 receptor, its high purity, and its well-established synthesis method. However, ECFP also has some limitations, including its potential toxicity and the limited availability of the compound.

Future Directions

There are several future directions for the study of ECFP, including the exploration of its potential therapeutic applications in various diseases, the optimization of its synthesis method to improve yields and purity, and the development of new derivatives with improved properties. Additionally, further studies are needed to investigate the potential toxicity of ECFP and its long-term effects on human health.

Scientific Research Applications

ECFP has been widely used in scientific research for its potent and selective binding to the CB2 receptor. This receptor is primarily found in immune cells and is known to play a crucial role in regulating inflammation and immune responses. ECFP has been studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and cancer.

properties

IUPAC Name

N-[2-[(2-ethoxyphenyl)carbamoyl]-4-iodophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O4/c1-2-26-17-7-4-3-6-16(17)23-19(24)14-12-13(21)9-10-15(14)22-20(25)18-8-5-11-27-18/h3-12H,2H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMDZOCCEIZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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